BenchChemオンラインストアへようこそ!

Pyrimido[4,5-D]pyrimidine

BTK inhibitor B-cell malignancies kinase selectivity

Pyrimido[4,5-d]pyrimidine (CAS 254-64-8) is a nitrogen-rich bicyclic heterocycle composed of two fused pyrimidine rings forming a [6+6] ring system with molecular formula C₆H₄N₄ and molecular weight 132.12 g/mol. The unsubstituted parent scaffold serves as the foundational building block for derivatization into kinase inhibitors (BTK, EGFR, CDK2), DHFR inhibitors, antibacterial agents, and bifacial nucleoside analogs capable of programmable supramolecular self-assembly.

Molecular Formula C6H4N4
Molecular Weight 132.12 g/mol
CAS No. 254-64-8
Cat. No. B13093195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[4,5-D]pyrimidine
CAS254-64-8
Molecular FormulaC6H4N4
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESC1=C2C=NC=NC2=NC=N1
InChIInChI=1S/C6H4N4/c1-5-2-8-4-10-6(5)9-3-7-1/h1-4H
InChIKeyQGDYVSSVBYMOJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimido[4,5-d]pyrimidine (CAS 254-64-8): Core Scaffold Procurement Guide for Medicinal Chemistry and Supramolecular Research


Pyrimido[4,5-d]pyrimidine (CAS 254-64-8) is a nitrogen-rich bicyclic heterocycle composed of two fused pyrimidine rings forming a [6+6] ring system with molecular formula C₆H₄N₄ and molecular weight 132.12 g/mol [1]. The unsubstituted parent scaffold serves as the foundational building block for derivatization into kinase inhibitors (BTK, EGFR, CDK2), DHFR inhibitors, antibacterial agents, and bifacial nucleoside analogs capable of programmable supramolecular self-assembly [2]. Its computed physicochemical profile—XLogP3 of 0.2, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 51.6 Ų—distinguishes it from closely related fused pyrimidine scaffolds such as pyrido[2,3-d]pyrimidine (XLogP 0.80, TPSA 38.70 Ų, three HBA) [1]. This document provides quantitative, comparator-anchored evidence to support scientific selection of pyrimido[4,5-d]pyrimidine over its closest structural analogs.

Why Pyrimido[4,5-d]pyrimidine Cannot Be Casually Substituted with Pyrido[2,3-d]pyrimidine or Pyrimido[5,4-d]pyrimidine in Research and Development


The pyrimido[4,5-d]pyrimidine scaffold is not functionally interchangeable with its closest structural analogs. Pyrido[2,3-d]pyrimidine replaces a ring nitrogen with carbon at position 8, altering the hydrogen-bonding capacity (three HBA vs. four) and raising lipophilicity (XLogP 0.80 vs. 0.2), which shifts both pharmacokinetic behavior and target-binding pharmacophore geometry [1]. The regioisomeric pyrimido[5,4-d]pyrimidine repositions the ring junction nitrogen pattern, yielding a distinct electronic distribution and kinase selectivity profile [2]. Unlike the monocyclic pyrimidine parent (XLogP −0.33, two HBA), pyrimido[4,5-d]pyrimidine doubles the hydrogen-bond acceptor count and adds a second aromatic ring, enabling bifacial Watson-Crick base pairing that underpins its unique utility in bifacial nucleoside and supramolecular nanotube applications—a capability absent in all comparator scaffolds [3]. These quantitative physicochemical and functional differences mean that direct scaffold substitution without re-optimization will compromise target potency, selectivity, and supramolecular assembly fidelity.

Pyrimido[4,5-d]pyrimidine (CAS 254-64-8): Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


BTK Enzymatic Inhibition with Superior EGFR Selectivity vs. Ibrutinib: Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives achieve single-digit nanomolar BTK inhibition that is comparable to the FDA-approved covalent inhibitor ibrutinib, while compound 17 demonstrates improved selectivity over EGFR—a known off-target of ibrutinib associated with rash and diarrhea [1]. This scaffold thus maintains on-target potency while reducing a clinically meaningful liability.

BTK inhibitor B-cell malignancies kinase selectivity

EGFR C797S Triple-Mutant Kinase Inhibition: Overcoming Osimertinib-Acquired Resistance with 2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidine Derivatives

Compound 6i, a 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine derivative, potently inhibits the EGFRL858R/T790M/C797S triple mutant kinase with an IC₅₀ of 3.1 nmol/L and suppresses BaF3 cell proliferation harboring this triple mutant with IC₅₀ values of 290–316 nmol/L [1]. This triple mutant (C797S) is the primary mediator of acquired resistance to osimertinib, a third-generation EGFR inhibitor that is inactive against this genotype [2]. No comparable activity against EGFR C797S has been reported for pyrido[2,3-d]pyrimidine or pyrimido[5,4-d]pyrimidine scaffolds.

EGFR C797S NSCLC acquired resistance reversible inhibitor

Bacterial DHFR Inhibition: Pyrimido[4,5-d]pyrimidines vs. Pteridine-Class DHFR Inhibitors

A set of 42 pyrimido[4,5-d]pyrimidine compounds was systematically tested against bacterial dihydrofolate reductase (bDHFR) and compared with 18 pteridine-class DHFR inhibitors. Selected pyrimido[4,5-d]pyrimidines achieved IC₅₀ values ≤0.05 μM against bDHFR with selectivity over human DHFR [1]. Pteridines such as methotrexate exhibit potent but non-selective DHFR inhibition (human DHFR IC₅₀ ~0.01–0.1 nM), leading to dose-limiting myelosuppression, whereas the pyrimido[4,5-d]pyrimidine class demonstrates a structural basis for bacterial selectivity through differential binding to the bDHFR active site.

DHFR inhibitor antibacterial antifolate selectivity

Antibacterial Activity with Biofilm Inhibition: Pyrazolo-Pyrimido[4,5-d]pyrimidine Derivatives vs. Standard Antibiotics

Pyrazolo-pyrimido[4,5-d]pyrimidine derivatives 5c, 5i, 5l, and 5m exhibit MIC values of 3.9–15.6 μg/mL against Gram-positive bacterial strains, with compounds 5l and 5m additionally demonstrating biofilm inhibition IC₅₀ values of 1.8–8.2 μg/mL [1]. At 0.5 μg/mL, compound 5l induced intracellular ROS accumulation in Micrococcus luteus biofilms and caused membrane-permeabilizing protein leakage, indicating a dual mechanism of planktonic killing and biofilm disruption [1]. By contrast, pyrazolo[3,4-d]pyrimidine derivatives—a structurally related 5+6 fused scaffold—have not been reported with comparable biofilm inhibition activity under identical assay conditions.

antibacterial biofilm inhibitor ROS accumulation Micrococcus luteus

Bifacial Hydrogen-Bonding Capability: Pyrimido[4,5-d]pyrimidine Enables Supramolecular Self-Assembly into Nanotubular Architectures—No Known Analog Confers This Property

The pyrimido[4,5-d]pyrimidine heterocycle uniquely presents two orthogonal hydrogen-bonding faces: one face mimics the Watson-Crick donor-acceptor (DA) array of adenine, and the opposite face mimics the acceptor-donor (AD) array of thymine [1]. This bifacial character, arising from the specific ring-nitrogen geometry at positions 1, 3, 5, and 7, enables the parent scaffold and its derivatives to undergo hierarchical self-assembly into cyclic hexamers via H-bonding, which subsequently π-π stack into rosette nanotubes (RNTs) with defined internal diameters [2]. Pyrido[2,3-d]pyrimidine (three N atoms, HBA count 3), pyrimido[5,4-d]pyrimidine (different N geometry), pteridine, and monocyclic pyrimidine all lack this dual-face complementarity. The pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivative BF functions as a bifacial nucleoside that simultaneously base-pairs with both T and A in duplex DNA, forming stable Watson-Crick-like pairs (ΔTm per modification = −2 to −4 °C relative to matched A:T pairs) [3].

bifacial nucleoside rosette nanotube supramolecular self-assembly Janus-type heterocycle

Physicochemical Profile Differentiation: Pyrimido[4,5-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine—Computed Property Comparison for Compound Library Design

Pyrimido[4,5-d]pyrimidine presents a computed physicochemical profile that is measurably distinct from its closest structural analog pyrido[2,3-d]pyrimidine. The pyrimido[4,5-d]pyrimidine scaffold has an XLogP3 of 0.2 (vs. 0.80 for pyrido[2,3-d]pyrimidine), four hydrogen bond acceptors (vs. three), zero hydrogen bond donors (same), a topological polar surface area of 51.6 Ų (vs. 38.70 Ų), and a molecular weight of 132.12 g/mol (vs. 131.13 g/mol) [1][2]. The lower logP and higher TPSA of pyrimido[4,5-d]pyrimidine predict superior aqueous solubility and reduced passive membrane permeability, making it a preferred starting scaffold when target engagement requires lower lipophilicity or when central nervous system exclusion is desired. The extra ring nitrogen at position 8 (replacing the C–H of pyrido[2,3-d]pyrimidine) provides an additional hydrogen-bond acceptor site that can be exploited for kinase hinge-region binding.

drug-likeness lead optimization physicochemical properties scaffold selection

Optimal Research and Industrial Procurement Scenarios for Pyrimido[4,5-d]pyrimidine (CAS 254-64-8) Based on Quantified Differentiation Evidence


Kinase Inhibitor Lead Discovery Targeting BTK-Driven B-Cell Malignancies with Reduced EGFR Off-Target Liability

Procure pyrimido[4,5-d]pyrimidine as the core scaffold for synthesizing 2,4(1H,3H)-dione derivatives to develop reversible BTK inhibitors. Evidence demonstrates that derivatives 17 and 18 achieve BTK IC₅₀ values of 1.2 and 0.8 nM—comparable to ibrutinib (0.6 nM)—while compound 17 exhibits superior selectivity over EGFR, a clinically significant off-target [1]. This scaffold enables programs seeking ibrutinib-like potency without the EGFR-driven adverse effects that limit ibrutinib tolerability. Cellular validation confirms G1 phase arrest of 75.4% and 75.2% of TMD8 cells at 1 µM for compounds 17 and 18, respectively [1].

Development of Fourth-Generation EGFR Inhibitors to Overcome Osimertinib-Resistant C797S Triple Mutation in NSCLC

Use 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine derivatives as the privileged scaffold for reversible EGFR C797S inhibitors. Compound 6i achieves an EGFR kinase IC₅₀ of 3.1 nmol/L against the L858R/T790M/C797S triple mutant and suppresses BaF3 cell proliferation with IC₅₀ values of 290–316 nmol/L [1]. This is a therapeutic area where osimertinib—and by extension its pyrido[2,3-d]pyrimidine-related scaffolds—is inactive, making pyrimido[4,5-d]pyrimidine the scaffold of necessity for this resistance genotype .

Supramolecular Nanotube Fabrication and Bifacial Nucleoside Synthesis for DNA Nanotechnology and Synthetic Biology

Procure pyrimido[4,5-d]pyrimidine or its 7-amino-2,4(1H,3H)-dione derivative for constructing rosette nanotubes (RNTs) and bifacial (Janus-type) nucleosides. The scaffold uniquely displays adenine-like (DA) and thymine-like (AD) hydrogen-bonding faces on opposite sides, enabling hierarchical self-assembly into cyclic hexamers that π-stack into nanotubes [1]. The bifacial nucleoside BF derived from this scaffold simultaneously base-pairs with both T and A in duplex DNA with thermal stability within 2–4 °C of natural A:T pairs . No other commercially available fused pyrimidine scaffold—including pyrido[2,3-d]pyrimidine, pyrimido[5,4-d]pyrimidine, or pteridine—possesses this dual-face recognition capability.

Selective Bacterial DHFR Inhibitor Programs with Reduced Host Toxicity Risk vs. Pteridine-Based Antifolates

Employ pyrimido[4,5-d]pyrimidine as the core heterocycle for developing selective antibacterial DHFR inhibitors. Quantitative evidence shows that selected pyrimido[4,5-d]pyrimidines achieve bDHFR IC₅₀ values ≤0.05 μM with selectivity over human DHFR [1]. This contrasts with pteridine-class antifolates such as methotrexate, which potently inhibit human DHFR and cause dose-limiting myelosuppression. The scaffold is suitable for programs where bacterial selectivity is a primary design criterion and where the pyrido[2,3-d]pyrimidine scaffold's lower polarity (XLogP 0.80) and reduced HBA count (3) are suboptimal for achieving the desired selectivity profile.

Quote Request

Request a Quote for Pyrimido[4,5-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.